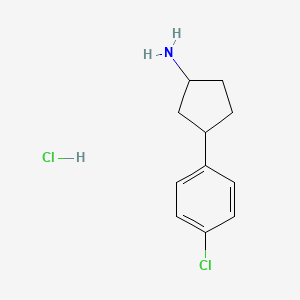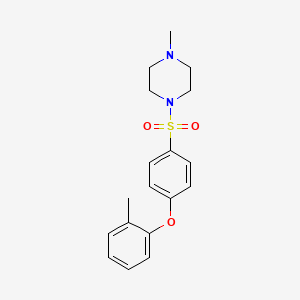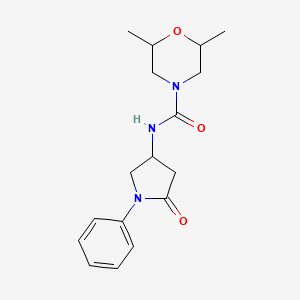![molecular formula C22H22N4S B2691847 1-{5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl}-1H-indole CAS No. 860650-03-9](/img/structure/B2691847.png)
1-{5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl}-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-{5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl}-1H-indole” is a compound that belongs to the class of N-phenylpiperazine compounds . This group of compounds is known for their ability to cross the blood-brain barrier due to their small size and lipophilic nature . They exhibit an interesting spectrum of biological activities and are used in the treatment of various mental disorders, including anxiety, Alzheimer’s, and depression .
Synthesis Analysis
The synthesis of this compound involves the use of various reagents such as acetonitrile, formic acid ethanol, chloroform, methanol, n-hexane, and triethylamine . The reaction leads to the formation of a new oxazolopyridonyl derivative of phenylpiperazine .
Molecular Structure Analysis
The molecular structure of this compound is diverse and susceptible to many variable degradation pathways, such as hydrolysis, oxidation, photodegradation, isomerization, elimination, dehydration, and interaction with other substances .
Chemical Reactions Analysis
The chemical stability of this compound determines the quality of the drug, affects safety, efficacy, and storage conditions . A hydrolysis degradation process is one of the most common destructive processes for chemical structures . The stability testing of this compound was studied, and a probable pathway of its chemical degradation was designated, based on the kinetic parameters and the identification products by the chromatographic methods .
Aplicaciones Científicas De Investigación
Structural Analysis and Dye Applications
- The structural characteristics of related thiazolylazo indole dyes were determined through single crystal X-ray diffraction, shedding light on the tautomeric forms and crystal structure stabilizations, which could be relevant for the understanding of similar compounds like 1-{5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl}-1H-indole in dye applications and materials science (Seferoğlu et al., 2009).
Antimicrobial and Antifungal Agents
- Novel indole derivatives, potentially similar in structure to the compound , have been synthesized and tested for their antimicrobial activity against various microorganisms, showing potent antibacterial and antifungal properties (El-Sayed et al., 2011). This suggests a potential application of this compound in developing new antimicrobial agents.
Photophysical Properties
- Research on indole derivatives' electronic absorption and fluorescence spectra has revealed greater dipole moments in the excited state than the ground state for these compounds, indicating their potential use in photophysical applications and as fluorescent probes (Kunabenchi et al., 2007).
Antiviral Research
- Indole-based compounds have been studied for their activity against HIV-1 reverse transcriptase, highlighting the relevance of structural modifications for enhancing biological activity. This research suggests that derivatives of the compound could be explored for their antiviral potential (Meleddu et al., 2016).
Antioxidant and Cytotoxic Activities
- Studies on indole derivatives have also shown significant antioxidant and cytotoxic activities against various cancer cell lines, suggesting that this compound could be a candidate for further exploration in cancer research and antioxidant applications (Grozav et al., 2017).
Propiedades
IUPAC Name |
2-indol-1-yl-5-[(4-phenylpiperazin-1-yl)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4S/c1-2-7-19(8-3-1)25-14-12-24(13-15-25)17-20-16-23-22(27-20)26-11-10-18-6-4-5-9-21(18)26/h1-11,16H,12-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSWEOMFSGLUGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=C(S2)N3C=CC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate](/img/structure/B2691764.png)
![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine dihydrochloride](/img/structure/B2691769.png)

![Tert-butyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylate](/img/structure/B2691772.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}ethanediamide](/img/structure/B2691775.png)
![3',4'-Dihydrospiro[piperidine-4,2'-pyrano[3,2-b]pyridine]-4'-one dihydrochloride](/img/structure/B2691776.png)

![N-{2-[butyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2691779.png)


![(2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine;dihydrochloride](/img/structure/B2691782.png)

![N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide](/img/structure/B2691787.png)
